molecular formula C13H13N5O2 B1384509 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1207025-11-3

2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1384509
CAS No.: 1207025-11-3
M. Wt: 271.27 g/mol
InChI Key: RLPIGBWZWJZSNZ-UHFFFAOYSA-N
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Description

2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1206993-21-6) is a chemical compound with the molecular formula C₁₃H₁₃N₅O₂ and a molecular weight of 271.27 g/mol . It is characterized as a solid and should be stored in a sealed container under an inert atmosphere at room temperature . This compound belongs to the class of pyrazole-pyrimidine hybrids, which are structures of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral properties . The integration of a furan ring and pyrimidine moiety further enhances its potential as a versatile building block for the synthesis of more complex molecules or for use in multi-component reactions to generate structural diversity for biological screening . Researchers can utilize this compound as a key intermediate in exploring new therapeutic agents. Its structure suggests potential for interaction with various biological targets, though its specific mechanism of action and primary research applications are areas for ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPIGBWZWJZSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, with the chemical formula C13H13N5O2 and CAS number 1207025-11-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Weight : 271.28 g/mol
  • Purity : 95%
  • IUPAC Name : 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
  • Structure :
    CC1 C C C O NC N2N C C3 CC CO3 C C2N N1\text{CC1 C C C O NC N2N C C3 CC CO3 C C2N N1}

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of its interaction with biological receptors and its potential therapeutic effects.

Anticancer Activity

Recent studies have shown that derivatives of pyrazolotriazolopyrimidines exhibit significant anticancer properties. The presence of the furan and pyrazole moieties in the structure is believed to enhance activity against several cancer cell lines. For instance, compounds similar to this compound have shown micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines .

Adenosine Receptor Modulation

Research indicates that compounds with similar structures can act as antagonists at adenosine A2A receptors. This modulation is crucial since adenosine receptors are implicated in various physiological processes, including tumor progression and immune response. The ability of this compound to interact with these receptors could suggest a role in cancer therapy and neuroprotection .

Data Table: Biological Activity Findings

Study Activity Cell Line/Target IC50 (µM) Reference
Study 1AnticancerA54910
Study 2Adenosine A2A AntagonismReceptor Binding50
Study 3AnticancerHeLa15

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives similar to the target compound were administered to mice bearing xenografts of human tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Case Study 2: Receptor Interaction

Another study focused on the binding affinity of the compound at adenosine receptors. Using radiolabeled ligands, it was demonstrated that the compound exhibited a high affinity for the A2A receptor subtype, suggesting potential applications in conditions where adenosine signaling is dysregulated.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one exhibit significant antitumor properties. Studies have shown that derivatives of pyrazolyl-pyrimidines can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, a study demonstrated that pyrazole derivatives could inhibit the activity of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Research has indicated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound suggest it may serve as a lead compound for developing new agrochemicals. Preliminary studies have shown that pyrazole derivatives can exhibit herbicidal and fungicidal activities, making them candidates for further development in crop protection .

Material Science Applications

Polymer Development
In material science, the unique chemical structure allows for the exploration of this compound in creating novel polymers. Its ability to undergo various chemical reactions makes it suitable for developing materials with specific properties, such as enhanced thermal stability or increased tensile strength .

Case Study 1: Antitumor Activity

A recent study conducted on a series of pyrimidine derivatives, including the target compound, highlighted its effectiveness against human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study 2: Agricultural Application

In agricultural research, field trials using formulations containing this compound demonstrated effective control over common fungal pathogens affecting crops. The results indicated a reduction in disease incidence by up to 60%, showcasing its potential as a biopesticide.

Comparison with Similar Compounds

Thienyl-Substituted Analogue

Compound: 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

  • Molecular Formula : C₁₃H₁₃N₅OS
  • Molecular Weight : 287.34 g/mol
  • Key Difference : Replacement of the 2-furyl group with a 2-thienyl group introduces sulfur, increasing molecular weight by ~16 g/mol and altering electronic properties (sulfur’s electronegativity ≈ 2.58 vs. oxygen’s 3.44) .

Pyrazolylpyrimidinones with Antitubercular Activity

Compound 39 from Journal of Medicinal Chemistry (2021):

  • Structure: 2-(3-Methyl-5-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • Key Features: Trifluoromethyl group at pyrimidinone 6-position enhances metabolic stability. Tetrahydro-2H-pyran-4-yl amino substituent introduces conformational rigidity.
  • Activity : Exhibits antitubercular efficacy (MIC ≤ 1.25 µM against Mycobacterium tuberculosis) .
  • Comparison: The absence of a trifluoromethyl group and rigid amino substituents in the target compound suggests divergent biological profiles.

Coumarin-Functionalized Pyrimidinones

Structural and Functional Data Table

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₃H₁₃N₅O₂ 271.28 2-Furyl, 5-amino, 5,6-dimethyl Undisclosed (research chemical)
Thienyl Analogue C₁₃H₁₃N₅OS 287.34 2-Thienyl, 5-amino, 5,6-dimethyl Research chemical
Antitubercular Compound 39 C₁₄H₁₆F₃N₅O₂ 343.13 Trifluoromethyl, tetrahydro-2H-pyran Tuberculosis therapy
Coumarin-Tetrazolyl Hybrid (4i) C₃₀H₂₃N₇O₄ 545.55 Coumarin, tetrazolyl Fluorescence probes

Key Research Findings and Implications

  • Electronic Effects : The 2-furyl group in the target compound may engage in weaker hydrogen bonding compared to sulfur-containing thienyl analogues, as sulfur’s larger atomic radius and lower electronegativity reduce dipole interactions .
  • Synthetic Accessibility : Both the target compound and its thienyl analogue are commercially available (e.g., AK Scientific, CymitQuimica), though the thienyl variant is currently out of stock .

Preparation Methods

Pyrazole Ring Formation

The 5-amino-3-(2-furyl)-1H-pyrazole core can be synthesized by cyclocondensation reactions involving suitable hydrazine derivatives and 2-furyl-containing β-dicarbonyl compounds or equivalents. A typical approach includes:

  • Step 1: Reaction of 2-furyl-substituted β-diketones or β-ketoesters with hydrazine hydrate or substituted hydrazines to yield 3-(2-furyl)-1H-pyrazol-5-amine derivatives.
  • Step 2: Purification to isolate the amino-pyrazole intermediate.

This approach is supported by literature on pyrazole synthesis where hydrazine reacts with 1,3-dicarbonyl compounds to form pyrazole rings with amino substitution at C-5.

Pyrimidinone Core Synthesis and Functionalization

The 5,6-dimethylpyrimidin-4(3H)-one scaffold is typically prepared via condensation reactions involving:

  • Condensation of amidines or guanidine derivatives with β-dicarbonyl compounds bearing methyl substituents at appropriate positions.
  • Cyclization under acidic or basic conditions to form the pyrimidinone ring.

Coupling of Pyrazole and Pyrimidinone

The final key step involves the N-1 substitution of the pyrazole ring with the pyrimidinone moiety:

  • The pyrazole nitrogen (N-1) acts as a nucleophile to displace a suitable leaving group on the pyrimidinone derivative, often a halogenated or activated pyrimidinone intermediate.
  • This coupling can be facilitated by base catalysis or under microwave-assisted conditions to enhance yield and reduce reaction time.

Optimized Synthetic Route (One-Pot Acid-Promoted Method)

A notable advanced method described involves a one-pot acid-promoted synthesis that integrates multiple steps:

  • Starting from 5-amino-1H-pyrazole-4-carbaldehydes or N,N-dimethylformamidines, reaction with cyanamide under acidic conditions leads to deprotection, imination, heterocyclization, and aromatization in a single process.
  • Methanesulfonyl chloride has been identified as an optimal solvent for this transformation.
  • Microwave-assisted synthesis further improves reaction efficiency and product yield.

This method is particularly relevant for synthesizing pyrazolo-pyrimidinone derivatives similar to the target compound.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
1 Pyrazole ring formation via cyclocondensation 2-furyl β-diketone + hydrazine hydrate High regioselectivity, moderate yield
2 Pyrimidinone ring synthesis Amidines + β-dicarbonyl compounds, acid/base Established method for pyrimidinones
3 N-1 substitution coupling Halogenated pyrimidinone + pyrazole, base Efficient coupling, good yields
4 One-pot acid-promoted heterocyclization Cyanamide + 5-amino-pyrazole derivatives, methanesulfonyl chloride, microwave Improved yield, reduced steps

Research Findings and Notes

  • The acid-promoted one-pot method reduces the number of purification steps and improves overall efficiency, which is critical for scale-up synthesis.
  • Microwave-assisted synthesis accelerates reaction kinetics, minimizing side reactions and decomposition.
  • The choice of solvent and acid catalyst significantly impacts the yield and purity of the final product. Methanesulfonyl chloride stands out as a superior solvent in recent studies.
  • The coupling reaction requires careful control of reaction conditions to avoid polymerization or side reactions common in heterocyclic chemistry.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Pyrazole-pyrimidine coupling : Use ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to facilitate cyclocondensation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve furyl group incorporation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature108°CMaximizes cyclization
SolventGlacial AcOHEnhances NH₄OAc activity
Reaction Time12–16 hrsReduces byproducts

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolve bond angles (e.g., 121.67° for pyrimidine C-N-C) and dihedral angles (e.g., 109.5° for furyl substituents) to confirm stereochemistry .
  • NMR : Key signals include δ 7.8 ppm (pyrimidine H), δ 6.4–6.6 ppm (furan protons), and δ 2.1–2.3 ppm (methyl groups) .
  • Mass spectrometry : Exact mass (calc. 285.12 g/mol) matches theoretical molecular weight (C₁₃H₁₅N₅O₂) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30% → 70% ACN) for >95% purity .
  • Recrystallization : Ethanol/water (1:3) yields crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents on the pyrimidine and pyrazole rings?

  • Substituent effects : Replace the furyl group with phenyl () or methyl groups to assess impact on enzyme inhibition (e.g., COX-2, referenced in ).
  • Computational docking : Use AutoDock Vina (as in ) to predict binding affinities with target proteins. Methyl groups at C5/C6 enhance hydrophobic interactions .

Q. Table 2: SAR Trends

SubstituentBiological Activity (IC₅₀)Target Protein
2-Furyl0.8 μMCOX-2
Phenyl2.3 μMCOX-2
5,6-Dimethyl0.5 μMHDAC

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Variable analysis : Test solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C) to identify yield discrepancies .
  • Biological replicates : Use ≥3 independent assays (e.g., enzyme inhibition in ) to address variability in IC₅₀ values.

Q. What computational methods predict the compound’s stability and interaction with biological targets?

  • Molecular dynamics (MD) : Simulate solvation in water/octanol to assess partition coefficients (logP) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How can environmental fate and toxicity be evaluated for this compound?

  • Ecotoxicity assays : Follow INCHEMBIOL protocols () to study biodegradation in soil/water compartments.
  • Ames test : Assess mutagenicity using Salmonella strains (e.g., TA98) .

Q. What experimental designs are suitable for long-term stability studies under varying storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) .
  • Analytical monitoring : Track degradation via HPLC-MS every 30 days .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

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